REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[N:8]=[C:7]([CH:9]([CH:12]=O)[C:10]#[N:11])[CH:6]=[CH:5][N:4]=1.[NH2:14][NH2:15].O.Cl>C(O)C>[CH3:1][S:2][C:3]1[N:8]=[C:7]([C:9]2[CH:12]=[N:14][NH:15][C:10]=2[NH2:11])[CH:6]=[CH:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CSC1=NC=CC(=N1)C(C#N)C=O
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
NN.O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuum
|
Type
|
WASH
|
Details
|
the residue was washed with ether (200 mL×3)
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
WASH
|
Details
|
The solid was washed with H2O (100 mL×3) and ether (200 mL×3)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)C=1C=NNC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.8 g | |
YIELD: PERCENTYIELD | 51.8% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |